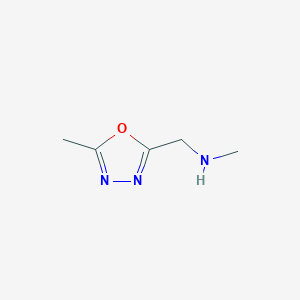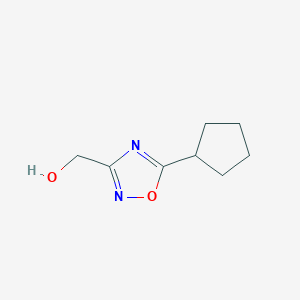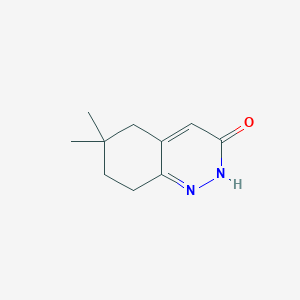
6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one
概要
説明
6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one is a heterocyclic compound with a unique structure that includes a cinnoline core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable diketone with hydrazine derivatives under acidic or basic conditions. The reaction often requires refluxing in solvents such as ethanol or methanol to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions: 6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction could produce alcohols or amines.
科学的研究の応用
6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of these targets and modulating biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
6,6-Dimethyl-2,3,5,6,7,8-hexahydrocinnolin-3-one: shares structural similarities with other cinnoline derivatives and heterocyclic compounds.
Azulene derivatives: These compounds also contain fused ring systems and exhibit unique chemical properties.
Indole derivatives: Indoles are another class of heterocycles with diverse biological activities and synthetic applications.
Uniqueness: The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various reactions and form different derivatives makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
6,6-dimethyl-2,5,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2)4-3-8-7(6-10)5-9(13)12-11-8/h5H,3-4,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKGIPDKVQRKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=NNC(=O)C=C2C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


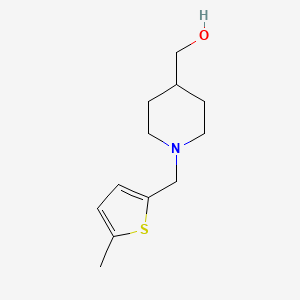
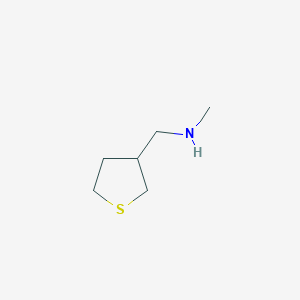
![2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol](/img/structure/B1531240.png)
![2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B1531241.png)
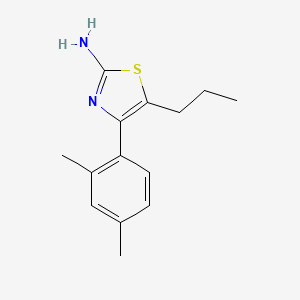
![1-{[(2-Methoxyethyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1531244.png)
![[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531245.png)
![1-[(2-Methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531246.png)
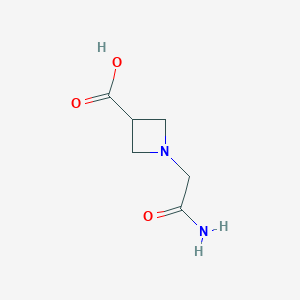
![1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1531248.png)
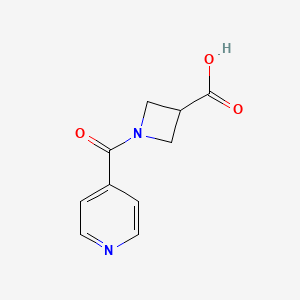
![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid](/img/structure/B1531251.png)
